4-chloro-N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}benzenesulfonamide
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Overview
Description
4-CHLORO-N-{2-[(4-FLUOROPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a sulfonamide group, which is a key functional group in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{2-[(4-FLUOROPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-[(4-fluorophenyl)amino]-2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-{2-[(4-FLUOROPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-CHLORO-N-{2-[(4-FLUOROPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{2-[(4-FLUOROPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N-{2-[(4-BROMOPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE
- 4-CHLORO-N-{2-[(4-METHOXYPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE
- 4-CHLORO-N-{2-[(4-METHYLPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE
Uniqueness
What sets 4-CHLORO-N-{2-[(4-FLUOROPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE apart from similar compounds is the presence of the fluorine atom. Fluorine can significantly alter the compound’s biological activity and stability, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C20H18ClFN2O2S |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
4-chloro-N-[2-(4-fluoroanilino)-2-phenylethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H18ClFN2O2S/c21-16-6-12-19(13-7-16)27(25,26)23-14-20(15-4-2-1-3-5-15)24-18-10-8-17(22)9-11-18/h1-13,20,23-24H,14H2 |
InChI Key |
SGLQALGHWKZXNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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